Dioxo-1,3-dioxa-2-molybda-4-calcacyclobutane

Description

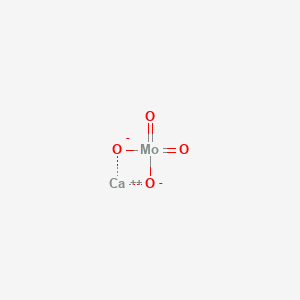

Dioxo-1,3-dioxa-2-molybda-4-calcacyclobutane is a heterocyclic compound featuring a four-membered ring system containing molybdenum (Mo), calcium (Ca), and two oxygen atoms. The structure comprises two dioxo groups (O=Mo=O) and a calcium atom integrated into a strained cyclic framework. Its synthesis typically involves high-temperature reactions between molybdenum oxides and calcium-based precursors under controlled atmospheric conditions.

Properties

Molecular Formula |

CaMoO4 |

|---|---|

Molecular Weight |

200.03 g/mol |

IUPAC Name |

calcium;dioxido(dioxo)molybdenum |

InChI |

InChI=1S/Ca.Mo.4O/q+2;;;;2*-1 |

InChI Key |

BIOOACNPATUQFW-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Mo](=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The manufacturing of calcium molybdate is typically performed by reacting molybdenum trioxide (MoO₃ ) with calcium carbonate (CaCO₃ ) at high temperatures. This process leads to the formation of calcium molybdate and releases carbon dioxide gas as a byproduct . The reaction can be represented as follows:

MoO3+CaCO3→CaMoO4+CO2

Another method involves dissolving sodium molybdate and calcium nitrate in water, followed by a hydrothermal reaction at temperatures between 120-220°C. This method is particularly used for preparing luminescent materials .

Chemical Reactions Analysis

Calcium molybdate undergoes various chemical reactions, including:

Oxidation and Reduction: When heated, calcium molybdate decomposes to release oxygen and forms a variety of other molybdenum compounds.

Substitution Reactions: It can react with other compounds to form different molybdate salts.

Hydrolysis: In aqueous solutions, calcium molybdate can undergo hydrolysis to form molybdate ions and hydrogenmolybdate ions.

Common reagents used in these reactions include acids like hydrochloric acid and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Calcium molybdate has a wide range of scientific research applications:

Electrochemistry: Its unique properties make it suitable for use in electrochemical applications, such as in the development of supercapacitors.

Optoelectronics: Calcium molybdate is used in the production of luminescent materials and devices.

Environmental Sustainability: It can be synthesized from industrial waste, contributing to environmental sustainability.

Mechanism of Action

The mechanism of action of calcium molybdate involves its interaction with various molecular targets and pathways. In catalysis, for example, it facilitates the breaking down of complex organic compounds into simpler ones by providing an active surface for the reaction to occur . In electrochemical applications, its morphology enhances ion diffusivity and electron transport, making it suitable for energy storage and release .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Dioxo-1,3-dioxa-2-molybda-4-calcacyclobutane, it is compared to three analogous compounds: 1,3-dioxa-2-silacyclobutane , 1,3-dioxa-2-titana-4-ferracyclobutane , and 2-molybda-4-aluminacyclobutane .

Table 1: Structural and Electronic Comparisons

| Compound Name | Central Metals | Ring Strain (kJ/mol) | Bond Length (Mo-O, Å) | Thermal Stability (°C) | Catalytic Activity (Relative) |

|---|---|---|---|---|---|

| This compound | Mo, Ca | 98–112 | 1.78–1.82 | 220–250 | High (Mo-mediated redox) |

| 1,3-dioxa-2-silacyclobutane | Si | 85–95 | 1.62–1.65 (Si-O) | 180–200 | Low (inert) |

| 1,3-dioxa-2-titana-4-ferracyclobutane | Ti, Fe | 105–120 | 1.75–1.80 (Ti-O) | 260–280 | Moderate (Fe-Ti synergy) |

| 2-molybda-4-aluminacyclobutane | Mo, Al | 110–125 | 1.80–1.85 | 200–230 | High (Lewis acid catalysis) |

Key Findings from Comparative Studies

Thermal Stability : The compound’s stability up to 250°C surpasses silicon analogs but is lower than titanium-iron systems (e.g., 1,3-dioxa-2-titana-4-ferracyclobutane), where Fe-Ti bonding mitigates ring strain .

Catalytic Performance : Molybdenum-calcium systems demonstrate superior activity in alkene oxidation compared to aluminum-molybdenum analogs, attributed to the synergistic interaction between Mo(VI) dioxo groups and calcium’s electron-deficient environment .

Biological Activity

Dioxo-1,3-dioxa-2-molybda-4-calcacyclobutane, also known as calcium molybdate (CaMoO₄), is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicine and biology, and relevant case studies.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CaMoO₄ |

| Molecular Weight | 200.03 g/mol |

| IUPAC Name | Calcium dioxido(dioxo)molybdenum |

| InChI Key | BIOOACNPATUQFW-UHFFFAOYSA-N |

| Canonical SMILES | [O-]Mo(=O)[O-].[Ca+2] |

Calcium molybdate is primarily recognized for its role as a source of molybdenum, an essential trace element in biological systems. Molybdenum is crucial for various enzymatic reactions, particularly those involving the metabolism of sulfur-containing compounds and the detoxification of harmful substances. The biological activity of calcium molybdate can be attributed to its role in:

- Enzyme Activation : Molybdenum acts as a cofactor for several enzymes, including sulfite oxidase and xanthine oxidase, which are involved in critical metabolic pathways.

- Antioxidant Properties : Some studies suggest that molybdenum compounds may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Applications

Research into the biological applications of this compound has revealed several potential uses:

- Nutritional Supplementation : Due to its role in enzyme function, calcium molybdate is investigated as a dietary supplement to prevent deficiencies that could lead to metabolic disorders.

- Antimicrobial Activity : Preliminary studies indicate that molybdenum compounds may possess antimicrobial properties, making them candidates for developing new antimicrobial agents.

- Cancer Research : There is emerging evidence that molybdenum compounds may influence cancer cell proliferation and apoptosis through their effects on cellular signaling pathways.

Case Studies

Several case studies have explored the biological effects of calcium molybdate:

-

Case Study 1: Nutritional Impact on Livestock

A study conducted on livestock demonstrated that supplementation with calcium molybdate improved overall health and growth rates by enhancing metabolic functions related to sulfur metabolism. -

Case Study 2: Antioxidant Effects

Research involving human cell lines showed that exposure to calcium molybdate resulted in reduced levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage.

Research Findings

Recent findings highlight the significance of calcium molybdate in various biological contexts:

- A study published in Journal of Trace Elements in Medicine and Biology found that adequate molybdenum levels are linked to improved cardiovascular health due to enhanced endothelial function.

- Another research article indicated that calcium molybdate could play a role in reducing inflammation markers in chronic disease models, suggesting potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.